Cas no 1806368-28-4 (3-Methoxy-4-phenylpyridine-2-acetonitrile)

3-Methoxy-4-phenylpyridine-2-acetonitrile is a versatile heterocyclic compound featuring a pyridine core substituted with methoxy, phenyl, and acetonitrile functional groups. Its structural complexity makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of both electron-donating (methoxy) and electron-withdrawing (acetonitrile) groups enhances its reactivity, enabling selective functionalization. The phenyl moiety further contributes to its utility in constructing bioactive molecules. This compound exhibits stability under standard conditions, facilitating handling and storage. Its well-defined molecular architecture allows for precise modifications, making it a preferred choice for researchers in medicinal chemistry and material science applications.
3-Methoxy-4-phenylpyridine-2-acetonitrile structure
1806368-28-4 structure
Product Name:3-Methoxy-4-phenylpyridine-2-acetonitrile
CAS No:1806368-28-4
MF:C14H12N2O
MW:224.257883071899
CID:4907334
Update Time:2025-11-01

3-Methoxy-4-phenylpyridine-2-acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 3-Methoxy-4-phenylpyridine-2-acetonitrile
    • Inchi: 1S/C14H12N2O/c1-17-14-12(11-5-3-2-4-6-11)8-10-16-13(14)7-9-15/h2-6,8,10H,7H2,1H3
    • InChI Key: WGGPWKQJIDXGEB-UHFFFAOYSA-N
    • SMILES: O(C)C1C(CC#N)=NC=CC=1C1C=CC=CC=1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 277
  • XLogP3: 2.1
  • Topological Polar Surface Area: 45.9

3-Methoxy-4-phenylpyridine-2-acetonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029003920-250mg
3-Methoxy-4-phenylpyridine-2-acetonitrile
1806368-28-4 95%
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$1,019.20 2022-03-31
Alichem
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Additional information on 3-Methoxy-4-phenylpyridine-2-acetonitrile

Professional Introduction to 3-Methoxy-4-phenylpyridine-2-acetonitrile (CAS No. 1806368-28-4)

3-Methoxy-4-phenylpyridine-2-acetonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 1806368-28-4, is a significant compound in the realm of pharmaceutical chemistry and medicinal biology. This heterocyclic organic molecule, featuring a pyridine core substituted with a methoxy group at the 3-position and a phenyl ring at the 4-position, further functionalized by an acetonitrile moiety at the 2-position, has garnered considerable attention due to its structural complexity and potential biological activities. The unique arrangement of these functional groups imparts distinct electronic and steric properties, making it a valuable scaffold for the development of novel therapeutic agents.

The pyridine ring is a cornerstone in medicinal chemistry, renowned for its versatility in drug design. Its aromaticity and ability to form hydrogen bonds make it an ideal backbone for small-molecule drugs. In particular, 3-Methoxy-4-phenylpyridine-2-acetonitrile represents an intriguing derivative that combines the pharmacophoric elements of both methoxy and phenyl substituents. The methoxy group introduces a hydroxyl-like character, potentially enhancing solubility and metabolic stability, while the phenyl ring contributes to lipophilicity and can serve as a site for further derivatization. The acetonitrile group at the 2-position adds another layer of reactivity, enabling various chemical transformations that can fine-tune biological activity.

Recent advancements in computational chemistry and molecular modeling have highlighted the potential of 3-Methoxy-4-phenylpyridine-2-acetonitrile as a lead compound for drug discovery. Studies have demonstrated that this molecule can interact with biological targets through multiple mechanisms, including binding to enzymes and receptors. For instance, computational docking studies suggest that derivatives of this compound may exhibit inhibitory activity against certain kinases and transcription factors, which are implicated in various diseases such as cancer and inflammatory disorders. The methoxy and phenyl groups are particularly important in modulating binding affinity and selectivity.

In the context of modern drug development, 3-Methoxy-4-phenylpyridine-2-acetonitrile has been explored as a precursor for more complex molecules. Its structural framework allows for facile modifications at multiple positions, enabling chemists to optimize pharmacokinetic properties such as bioavailability, metabolic stability, and target engagement. For example, replacing the acetonitrile group with other functional groups like amides or alcohols can alter the compound's solubility profile or enhance its binding interactions with biological targets. Such modifications are crucial in translating promising leads into viable drug candidates.

The pharmaceutical industry has shown increasing interest in heterocyclic compounds due to their diverse biological activities. 3-Methoxy-4-phenylpyridine-2-acetonitrile exemplifies how structural diversity can be leveraged to discover new therapeutic entities. Preclinical studies have begun to explore its potential in models of neurological disorders, where pyridine derivatives have demonstrated efficacy. The presence of both electron-donating (methoxy) and electron-withdrawing (acetonitrile) groups suggests that this compound may exhibit balanced pharmacokinetic properties, which is essential for successful drug development.

From a synthetic chemistry perspective, 3-Methoxy-4-phenylpyridine-2-acetonitrile is notable for its synthetic accessibility. Modern synthetic methodologies have enabled efficient preparation of this compound through multi-step routes involving classical organic transformations such as nucleophilic substitution, condensation reactions, and cyclization processes. Advances in catalytic systems have further streamlined these reactions, improving yields and reducing environmental impact. Such improvements are critical for scaling up production to meet pharmaceutical demands while adhering to green chemistry principles.

The role of 3-Methoxy-4-phenylpyridine-2-acetonitrile in medicinal chemistry extends beyond its use as an intermediate or scaffold. It serves as a testament to the importance of structural diversity in drug discovery programs. By exploring derivatives of this compound, researchers can uncover novel mechanisms of action and identify new therapeutic opportunities. The integration of high-throughput screening technologies with structure-based design approaches has accelerated the process of identifying biologically active molecules derived from structurally diverse libraries like those containing 3-Methoxy-4-phenylpyridine-2-acetonitrile.

In conclusion,3-Methoxy-4-phenylpyridine-2-acetonitrile (CAS No. 1806368-28-4) represents a compelling example of how heterocyclic chemistry contributes to pharmaceutical innovation. Its unique structural features make it a versatile building block for drug discovery efforts targeting various diseases. As research continues to uncover new biological activities and synthetic strategies, compounds like this will remain indispensable tools in the quest for safer and more effective treatments.

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